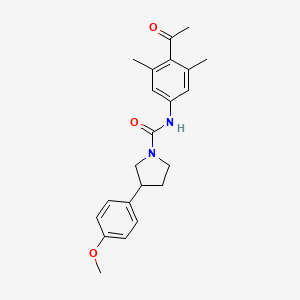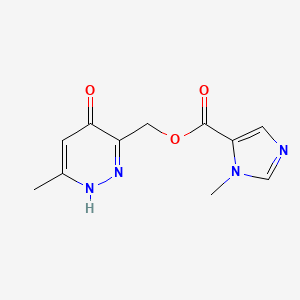![molecular formula C10H13F3N4OS B7435116 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea](/img/structure/B7435116.png)
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. TAK-659 has been shown to have potent activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).
Mécanisme D'action
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells, and its inhibition has been shown to induce apoptosis in B-cell malignancies. 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea has also been shown to inhibit the activity of other kinases, such as JAK3 and ITK, which are involved in B-cell signaling.
Biochemical and Physiological Effects:
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea has been shown to induce apoptosis in CLL and NHL cells in vitro and in vivo. 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea has also been shown to inhibit the migration and invasion of CLL and NHL cells. In addition, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea has been shown to enhance the activity of rituximab and idelalisib in preclinical studies. 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea has a favorable safety profile in preclinical studies, with no significant toxicity observed in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea in lab experiments include its potent activity against B-cell malignancies, its favorable safety profile, and its ability to enhance the activity of other therapeutic agents. The limitations of using 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea in lab experiments include its limited availability and the need for further studies to determine its efficacy in clinical trials.
Orientations Futures
For 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea include the evaluation of its efficacy in clinical trials, the identification of biomarkers that predict response to 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea, and the development of combination therapies that include 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea. In addition, further studies are needed to determine the optimal dosing and scheduling of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea in clinical trials. 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea has the potential to be a valuable therapeutic agent for B-cell malignancies, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea involves the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 1-(trifluoromethyl)cyclobutanecarbonyl chloride in the presence of triethylamine. The resulting intermediate is then treated with urea to form 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea. The synthesis of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea has been reported in several research papers, and the compound has been synthesized in various laboratories around the world.
Applications De Recherche Scientifique
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea has been extensively studied for its potential as a therapeutic agent for B-cell malignancies. In preclinical studies, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea has been shown to inhibit the growth and survival of CLL and NHL cells. 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea has also been shown to have synergistic effects with other therapeutic agents, such as rituximab and idelalisib. In addition, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea has been shown to have a favorable safety profile in preclinical studies.
Propriétés
IUPAC Name |
1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4OS/c1-2-6-16-17-8(19-6)14-7(18)15-9(4-3-5-9)10(11,12)13/h2-5H2,1H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMHUWYGLYRZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)NC2(CCC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[1-(trifluoromethyl)cyclobutyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[[2-hydroxy-2-(4-methoxyphenyl)propyl]carbamoylamino]phenyl]propanamide](/img/structure/B7435033.png)
![1-[3-(Hydroxymethyl)cyclobutyl]-3-[5-(trifluoromethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7435040.png)
![1-[[3-(2-hydroxypropan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-3-(3-propanoylphenyl)urea](/img/structure/B7435041.png)
![4-oxo-N-(3-propanoylphenyl)-2,3,6,7,9,9a-hexahydropyrimido[2,1-c][1,4]oxazine-1-carboxamide](/img/structure/B7435044.png)


![2-fluoro-1-methyl-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrrolidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7435072.png)
![[1-(2-fluorophenyl)pyrazol-3-yl]methyl 5-fluoro-1H-indole-2-carboxylate](/img/structure/B7435087.png)

![[4-[5-(Difluoromethyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7435101.png)

![[(3R)-5-oxopyrrolidin-3-yl] 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate](/img/structure/B7435115.png)
![1-[(1-Bromocyclopropyl)methyl]-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7435124.png)
![Methyl 2-[1-[(3,5-dimethyl-1-phenylpyrazol-4-yl)carbamoyl]pyrrolidin-3-yl]acetate](/img/structure/B7435125.png)